

Application Note: X-ray Diffraction (XRD) Analysis of Riebeckite

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Compound of Interest

Compound Name: RIEBECKITE

Cat. No.: B1175546

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Audience: Researchers, scientists, and material characterization professionals.

Purpose: This document provides a detailed protocol for the identification and quantitative analysis of the mineral **riebeckite** using powder X-ray diffraction (XRD), including data interpretation via Rietveld refinement.

Introduction

Riebeckite is a sodium-rich amphibole silicate mineral with the ideal chemical formula $\text{Na}_2(\text{Fe}^{2+}_3\text{Fe}^{3+}_2)\text{Si}_8\text{O}_{22}(\text{OH})_2$.^{[1][2]} It crystallizes in the monoclinic system (space group C2/m) and is a key rock-forming mineral found in alkaline granites, syenites, and some metamorphic schists.^{[1][2]} One fibrous variety, known as crocidolite or "blue asbestos," is noted for its potential health hazards.^[3]

X-ray diffraction is a primary analytical technique for the unambiguous identification of **riebeckite** and the quantitative determination of its structural and phase properties. By analyzing the diffraction pattern, researchers can determine lattice parameters, identify polymorphs, and quantify its abundance in mixed-phase samples. This application note details the standard procedures for sample preparation, data acquisition, and analysis.

Quantitative Data Summary

Quantitative analysis of an XRD pattern provides crucial information about the crystallographic structure of **riebeckite**. The following tables summarize key crystallographic data and

representative powder diffraction peaks.

Table 1: Crystallographic Data for **Riebeckite**

Parameter	Value	Source
Crystal System	Monoclinic	[1][4]
Space Group	C2/m	[1][4][5]
Lattice Parameters (a)	9.76 - 9.822 Å	[1][4]
Lattice Parameters (b)	18.04 - 18.07 Å	[1][4]
Lattice Parameters (c)	5.33 - 5.334 Å	[1][4]
Angle (β)	103.52° - 103.59°	[1][4]
Formula Units (Z)	2	[1]

Table 2: Representative X-ray Powder Diffraction Peaks for **Riebeckite** (Cu K α radiation)

The positions and intensities of diffraction peaks are the fingerprint of a crystalline material. Below are two examples of observed diffraction data for **riebeckite** from different localities.

d-spacing (Å)[4]	Relative Intensity (%) [4]	d-spacing (Å)[6]	Relative Intensity (%) [6]
8.40	100	8.44	100
4.51	16	4.20	4
3.27	14	3.27	10
-	-	3.25	3
3.12	55	3.12	51
-	-	3.14	10
2.801	18	2.80	17
2.726	40	2.71	5
2.176	16	1.65	4

Note: Variations in peak positions and intensities can occur due to chemical substitutions (e.g., Mg for Fe²⁺) and preferred orientation effects.

Experimental Protocols

A successful XRD analysis relies on meticulous sample preparation and controlled data acquisition.

Sample Preparation

Proper sample preparation is critical to obtain high-quality diffraction data and minimize errors, particularly preferred orientation, which can be significant for fibrous amphiboles.[7][8]

- Grinding: The sample must be ground to a fine, homogenous powder. The ideal particle size for powder XRD is typically in the micrometer range (1-10 μm).[9][10]
 - Method: Use an agate mortar and pestle for manual grinding in a rotary motion.[11] To prevent lattice damage and sample loss, grinding can be performed under a liquid medium such as ethanol or methanol.[7]

- Mechanical Grinding: For quantitative analysis requiring very small and uniform grain sizes, a McCrone mill is recommended as it produces narrow particle size distributions.[7][10]
- Homogenization: Ensure the powder is thoroughly mixed to guarantee that the analyzed sample is representative of the bulk material.[9]
- Mounting: The powdered sample should be mounted in a sample holder to create a flat, smooth surface that is level with the holder's reference surface.[11]
 - Technique: Back-loading or side-loading the sample holder is often preferred to minimize preferred orientation of crystallites. Gently press the powder into the holder cavity from the back and level it with a flat edge (e.g., a glass slide).
 - Avoiding Compaction: Avoid excessive compaction, as this can induce preferred orientation.[9]

Instrumentation and Data Collection

The following parameters are typical for a standard laboratory powder X-ray diffractometer.

- Instrument: A modern powder diffractometer equipped with a Bragg-Brentano geometry.
- X-ray Source: Copper (Cu) K α radiation ($\lambda = 1.5406 \text{ \AA}$) is commonly used.[6]
- Operating Conditions:
 - Voltage: 40 kV[6]
 - Current: 30 mA[6]
- Scan Parameters:
 - Scan Range (2θ): 5° to 80° [6]
 - Step Size: $0.02^\circ 2\theta$ [6]

- Scan Speed/Dwell Time: A scan speed of 1.2°/min or a comparable dwell time per step is a reasonable starting point for phase identification.[6] For quantitative Rietveld analysis, longer data collection times are required to improve counting statistics.[7]

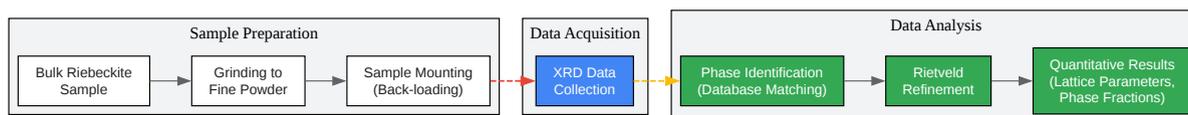
Data Analysis

- Phase Identification: The initial step is to identify the crystalline phases present in the sample. This is done by comparing the experimental diffraction pattern (peak positions and relative intensities) with reference patterns from a database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD).[12]
- Quantitative Analysis (Rietveld Refinement): For detailed structural and quantitative phase analysis, the Rietveld method is employed.[12][13] This technique involves fitting a calculated theoretical diffraction profile to the entire measured pattern using a least-squares approach.[13]
 - Procedure:
 1. Initial Model: Start with a known crystal structure model for **riebeckite** (space group C2/m, approximate lattice parameters, and atomic positions).[14]
 2. Refinement Sequence: Sequentially refine parameters in a logical order. A common sequence is:
 - Scale factor
 - Background coefficients
 - Lattice parameters and zero-shift error
 - Peak profile parameters (e.g., Caglioti parameters U, V, W for peak width; functions like pseudo-Voigt for peak shape)[15]
 - Atomic coordinates and site occupancy factors (if data quality is high enough)
 - Isotropic/anisotropic displacement parameters

- Evaluation: The quality of the fit is assessed using numerical indicators such as the weighted-profile R-factor (Rwp) and Goodness of Fit (GoF or χ^2).^[16] A good refinement results in a flat residual plot (difference between observed and calculated patterns).

Visualizations

Experimental Workflow



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